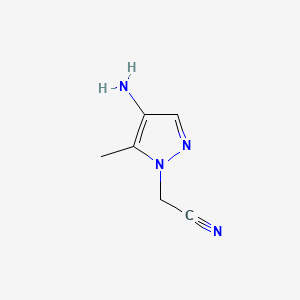
1H-Pyrazole-1-acetonitrile, 4-amino-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is characterized by the presence of an amino group, a methyl group, and a nitrile group attached to the pyrazole ring, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Vorbereitungsmethoden
The synthesis of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of hydroxymethyl-4-amino-1H-pyrazole with acetonitrile . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .
Analyse Chemischer Reaktionen
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives. Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium or nickel.
Wissenschaftliche Forschungsanwendungen
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects . The specific pathways involved depend on the nature of the target and the context of the application .
Vergleich Mit ähnlichen Verbindungen
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile can be compared with other similar compounds such as:
2-(1-methyl-1H-pyrazol-4-yl)acetonitrile: This compound has a similar structure but lacks the amino group, which affects its reactivity and applications.
4-amino-5-methyl-2-hydroxypyrazine: This compound contains a hydroxyl group instead of a nitrile group, leading to different chemical properties and uses. The uniqueness of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C6H8N4 |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
2-(4-amino-5-methylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H8N4/c1-5-6(8)4-9-10(5)3-2-7/h4H,3,8H2,1H3 |
InChI-Schlüssel |
XEOOXIRAVXSTIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1CC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
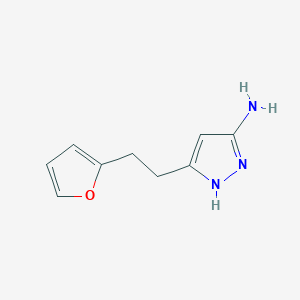
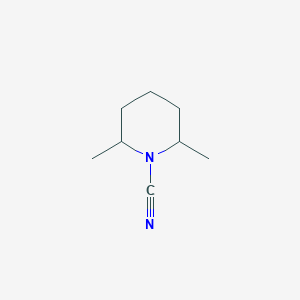



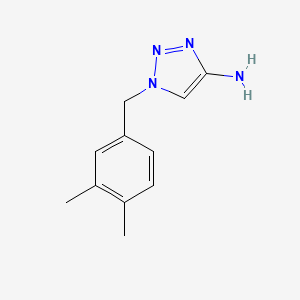
![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)

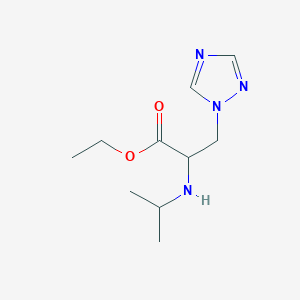



![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
